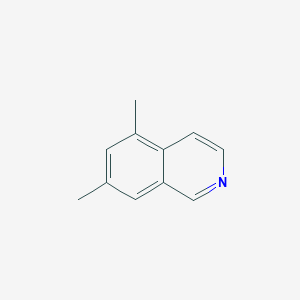

5,7-Dimethylisoquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5,7-dimethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-9(2)11-3-4-12-7-10(11)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJHQDWRJQFWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CN=CC2=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5,7 Dimethylisoquinoline Derivatives

Investigation of Fundamental Reaction Pathways and Transformations

Derivatives of 5,7-dimethylisoquinoline are intermediates in the synthesis of more complex molecules and undergo a variety of chemical transformations. Key reaction pathways include substitution, oxidation, and reduction.

Substitution Reactions: The isoquinoline (B145761) nucleus is susceptible to both electrophilic and nucleophilic substitution. The presence of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C1 position. In contrast, the benzene (B151609) ring is more susceptible to electrophilic substitution.

Research into 7-substituted 5,8-dimethylisoquinolines has demonstrated several key transformations. clockss.org For instance, 7-bromo-5,8-dimethylisoquinoline serves as a versatile precursor. It can undergo amination in the presence of copper to yield 7-amino-5,8-dimethylisoquinoline. clockss.org A particularly significant transformation is the palladium-catalyzed coupling reaction (Buchwald-Hartwig amination) with various anilines to produce a range of 7-anilino-5,8-dimethylisoquinoline derivatives. clockss.orgresearchgate.net This reaction is highly effective for creating C-N bonds, a crucial step in the synthesis of biologically active molecules. clockss.org

The following table summarizes key substitution reactions starting from 5,8-dimethylisoquinoline (B3357809), a closely related isomer whose reactivity patterns provide insight into the chemistry of the 5,7-dimethyl scaffold.

| Starting Material | Reagents & Conditions | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5,8-Dimethylisoquinoline | Br₂, NaOAc, AcOH | Bromination | 7-Bromo-5,8-dimethylisoquinoline | High | clockss.org |

| 7-Bromo-5,8-dimethylisoquinoline | Ammonia (B1221849), Copper catalyst | Amination | 7-Amino-5,8-dimethylisoquinoline | 20 | clockss.org |

| 7-Bromo-5,8-dimethylisoquinoline | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOBu-t | Palladium-catalyzed Coupling | 7-Anilino-5,8-dimethylisoquinoline | 99 | clockss.org |

| 7-Bromo-5,8-dimethylisoquinoline | 3-Methylaniline, Pd₂(dba)₃, BINAP, NaOBu-t | Palladium-catalyzed Coupling | 7-(3-Methylanilino)-5,8-dimethylisoquinoline | 85 | clockss.org |

| 7-Amino-5,8-dimethylisoquinoline | 1-Bromo-4-nitrobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Palladium-catalyzed Coupling | 7-(4-Nitroanilino)-5,8-dimethylisoquinoline | 78 | researchgate.net |

Oxidation and Reduction: The isoquinoline ring can undergo both oxidation and reduction. Oxidation, often with reagents like potassium permanganate, can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid. Conversely, the pyridine part of the ring system can be reduced. For instance, 1-chloro-3,7-dimethylisoquinoline (B11906143) can undergo reduction reactions to yield different reduced forms. smolecule.com Functional groups attached to the ring can also be selectively transformed; for example, a hydroxymethyl group at the C1 position can be converted to a methyl group via tosylation and subsequent reduction with lithium triethylborohydride, a reaction that proceeds without reducing a nitro group elsewhere on the molecule. thieme-connect.de

Mechanistic Exploration of Chemical Transformations (e.g., Ring System Formation)

The synthesis of the isoquinoline core itself and its subsequent derivatization involve several important reaction mechanisms.

Ring System Formation: A facile and convenient approach for synthesizing the 1,3-dimethyl-6,8-dimethoxyisoquinoline system involves a microwave-assisted 6π-azaelectrocyclization as the key final step. researchgate.net This pericyclic reaction provides an efficient route to the aromatic heterocyclic core. Other classical methods for forming the isoquinoline ring system include the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of β-phenylethylamides, and the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as precursors. In plants, the biosynthesis of isoquinoline alkaloids often starts from the amino acid tyrosine, with a key step being the Pictet-Spengler condensation, where a β-arylethylamine (like dopamine) reacts with an aldehyde or ketone to form a tetrahydroisoquinoline intermediate. amerigoscientific.com

Mechanisms of Substitution: The palladium-catalyzed amination of halo-isoquinolines is a cornerstone of modern synthetic chemistry. The mechanism of this cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 7-bromo-5,8-dimethylisoquinoline) to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product (the anilino-isoquinoline) and regenerates the Pd(0) catalyst, allowing the cycle to continue. clockss.orgresearchgate.net

Another important mechanistic pathway is nucleophilic aromatic substitution (SNAr). In isoquinoline derivatives, the electron-deficient nature of the ring system, particularly at positions ortho and para to the nitrogen (like C1), facilitates attack by nucleophiles. smolecule.com For example, the chlorine atom in 1-chloro-3,7-dimethylisoquinoline can be readily replaced by various nucleophiles through this mechanism. smolecule.com

Structure-Reactivity Relationships in Substituted Isoquinoline Systems

The reactivity of the isoquinoline system is highly dependent on the electronic properties of its substituents. amerigoscientific.com The interplay between the inherent reactivity of the isoquinoline core and the effects of attached functional groups dictates the outcome of chemical reactions.

Electron-donating groups (EDGs) increase the electron density of the aromatic system, which can enhance the rate of electrophilic substitution on the benzene ring but may deactivate the pyridine ring towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, facilitating nucleophilic substitution on the pyridine ring while deactivating the benzene ring towards electrophilic attack. amerigoscientific.com

This relationship is clearly demonstrated in the synthesis of 7-anilino-5,8-dimethylisoquinolines. clockss.orgresearchgate.net In the palladium-catalyzed coupling of 7-bromo-5,8-dimethylisoquinoline with various substituted anilines, the electronic nature of the substituent on the aniline affects the reaction yield. clockss.org Similarly, in the coupling of 7-amino-5,8-dimethylisoquinoline with bromobenzenes bearing electron-withdrawing groups like nitro (NO₂) or fluoro (F), the reaction proceeds efficiently, highlighting the feasibility of forming C-N bonds even with electronically demanding partners. researchgate.net

The table below illustrates the effect of substituents on the yield of palladium-catalyzed amination reactions.

| Isoquinoline Reactant | Coupling Partner | Substituent on Partner | Nature of Substituent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Bromo-5,8-dimethylisoquinoline | Aniline | -H | Neutral | 99 | clockss.org |

| 7-Bromo-5,8-dimethylisoquinoline | 4-Methoxyaniline | -OCH₃ | Electron-Donating | 74 | clockss.org |

| 7-Bromo-5,8-dimethylisoquinoline | 3-Methylaniline | -CH₃ | Weakly Electron-Donating | 85 | clockss.org |

| 7-Amino-5,8-dimethylisoquinoline | 1-Bromo-4-nitrobenzene | -NO₂ | Strongly Electron-Withdrawing | 78 | researchgate.net |

| 7-Amino-5,8-dimethylisoquinoline | 1-Bromo-4-fluorobenzene | -F | Weakly Electron-Withdrawing | 67 | researchgate.net |

The data suggest that steric hindrance also plays a role. For example, the reaction with 2-methylaniline (o-toluidine) gives a lower yield (55%) compared to 3-methylaniline (85%) and 4-methylaniline (76%), which can be attributed to the steric bulk of the methyl group in the ortho position hindering its approach to the catalytic center. clockss.org Density functional theory (DFT) calculations on related systems have confirmed that steric repulsion between substituents on the substrate and the ligand can significantly destabilize transition states, thereby increasing the energy barrier for the reaction. researchgate.net

Computational and Theoretical Studies on 5,7 Dimethylisoquinoline and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 5,7-dimethylisoquinoline. DFT methods provide a balance between accuracy and computational cost, making them well-suited for studying the electronic structure and reactivity of moderately sized organic molecules.

Electronic Structure and Reactivity Site Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, DFT calculations can map out the electron distribution, identify regions of high and low electron density, and predict the most likely sites for chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. chalcogen.rorsc.orgirjweb.com A smaller gap suggests higher reactivity. For isoquinoline (B145761) and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital. The methyl groups at positions 5 and 7 in this compound are expected to be electron-donating, which would raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to unsubstituted isoquinoline, thus influencing its reactivity.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.net It helps in identifying the electrophilic and nucleophilic sites. For this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a region of negative electrostatic potential (red color on an MEP map), making it a primary site for electrophilic attack and protonation. The aromatic rings will show regions of varying potential, influenced by the electron-donating methyl groups.

Table 1: Calculated Electronic Properties of Isoquinoline Analogues (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Isoquinoline | -6.58 | -0.89 | 5.69 |

| 5-Methylisoquinoline | -6.45 | -0.82 | 5.63 |

| This compound | (estimated ~ -6.3 to -6.4) | (estimated ~ -0.8 to -0.7) | (estimated ~ 5.5 to 5.7) |

| 5-Nitroisoquinoline | -7.21 | -2.15 | 5.06 |

Note: The values for this compound are estimated based on the trends observed in related substituted isoquinolines. Actual DFT calculations would be required for precise values.

Conformational Analysis and Stability Predictions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. byjus.comcsus.edusolubilityofthings.com For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl groups. While the rotation of the C-H bonds in the methyl groups has a low energy barrier, understanding their preferred orientation can be important in crowded environments or when interacting with a receptor.

In more flexible analogues of this compound, such as those with substituted side chains, conformational analysis becomes more critical. DFT calculations can be used to determine the potential energy surface for bond rotations, identifying the most stable conformers (energy minima) and the transition states between them. researchgate.net This information is crucial for understanding which shapes the molecule is likely to adopt and how this might affect its biological activity. The stability of different conformers is influenced by factors like steric hindrance and electronic effects. solubilityofthings.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological macromolecule (receptor), typically a protein. nih.govscielo.brnih.gov These methods are central to computer-aided drug design.

Ligand-Receptor Interaction Prediction and Characterization

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound analogues, docking studies can be used to screen for potential biological targets. For instance, isoquinoline derivatives have been studied as inhibitors of various enzymes, and docking simulations can help to understand how the 5,7-dimethyl substitution pattern might influence binding to a specific target. The methyl groups could, for example, fit into hydrophobic pockets within the receptor's active site, potentially enhancing binding affinity.

Table 2: Illustrative Docking Results for an Isoquinoline Analogue with a Target Protein

Note: This table is illustrative. The specific residues and scores would depend on the target protein and the specific analogue.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.netrsc.org Computational methods play a significant role in elucidating SAR by allowing for the systematic modification of a lead compound's structure and predicting the effect of these changes on its activity.

For this compound, computational SAR studies could involve creating a virtual library of analogues with different substituents at various positions on the isoquinoline core. By performing docking simulations or other computational analyses on these analogues, it is possible to build a model that correlates specific structural features with binding affinity or other measures of activity. For example, such studies could reveal whether adding a hydroxyl group at a particular position would be beneficial for activity due to the formation of a new hydrogen bond with the receptor. These computational predictions can then guide the synthesis of the most promising compounds, saving time and resources in the drug discovery process. nih.govmdpi.com

Solvation Effects and Environmental Influence on Molecular Systems

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgresearchgate.net Computational models that account for solvation effects are therefore crucial for accurately predicting the behavior of this compound in solution.

The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent. researchgate.netruc.dk In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of properties such as solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

For this compound, PCM calculations can be used to study how its electronic structure, and consequently its reactivity, is altered in different solvents. For example, the polarity of the solvent can influence the distribution of electron density in the molecule, potentially affecting the sites of electrophilic or nucleophilic attack. Solvation models are also important for accurately predicting the outcomes of chemical reactions in solution, as the relative energies of reactants, transition states, and products can be significantly altered by the solvent. squ.edu.om

Biological and Pharmacological Research on 5,7 Dimethylisoquinoline and Its Bioactive Derivatives

Enzyme Inhibition Mechanisms

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. numberanalytics.com This process is fundamental in regulating metabolic pathways and is a cornerstone of drug development. numberanalytics.comwikipedia.org The inhibition can be either reversible, where the inhibitor can be removed, or irreversible, where the inhibitor forms a permanent covalent bond with the enzyme. teachmephysiology.commicrobenotes.com

Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during critical cellular processes like replication, transcription, and chromosome segregation. ijabbr.comyoutube.com They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other to relieve supercoiling, and then resealing the breaks. ijabbr.comyoutube.com These enzymes are classified into two main types: topoisomerase I (Top1), which cleaves a single DNA strand, and topoisomerase II (Top2), which cleaves both strands. sketchy.comnih.gov

Topoisomerase inhibitors interfere with this process and are valuable as anticancer agents. wikipedia.orgnih.gov They can act as "poisons," which stabilize the transient covalent complex between the topoisomerase and DNA, leading to persistent DNA strand breaks and ultimately triggering apoptosis (cell death). wikipedia.orgumed.pl

Isoquinoline (B145761) alkaloids represent a class of compounds investigated for their topoisomerase inhibitory activity. scispace.com For instance, the isoquinoline alkaloid Nitidine is recognized as a topoisomerase inhibitor. scispace.com Furthermore, research on a rare N-benzyl isoquinoline alkaloid, 9-demethylmucroniferanine A, demonstrated anti-gastric cancer activity by targeting topoisomerase I, showing IC50 values of 5.1 μM and 7.6 μM for MGC-803 and HGC-27 cells, respectively. rsc.org Aporphine alkaloids, which contain an isoquinoline core, have also been shown to inhibit topoisomerase II, with compounds like (+)-dicentrine demonstrating significant activity. nih.gov This activity is linked to the ability of the molecule to intercalate with DNA, a mechanism that can prevent the proper functioning of the topoisomerase enzyme. nih.gov

Table 1: Examples of Isoquinoline Derivatives as Topoisomerase Inhibitors

| Compound | Type | Target Enzyme | Biological Activity/Potency |

|---|---|---|---|

| Nitidine | Isoquinoline Alkaloid | Topoisomerase | Anticancer agent. scispace.com |

| 9-demethylmucroniferanine A | N-benzyl Isoquinoline Alkaloid | Topoisomerase I | Anti-gastric cancer activity; IC50 = 5.1 μM (MGC-803 cells), 7.6 μM (HGC-27 cells). rsc.org |

| (+)-Dicentrine | Aporphine Alkaloid | Topoisomerase II | Significant inhibitory activity. nih.gov |

| Liriodenine | Oxoaporphine Alkaloid | Topoisomerase II | Potent inhibitor. nih.gov |

Carboxylesterase Inhibition by Isoquinoline Alkaloids

Carboxylesterases (CEs) are a class of serine hydrolase enzymes crucial for the metabolism of a wide variety of compounds containing ester or amide bonds. nih.govamericanpharmaceuticalreview.com They are involved in both the detoxification of xenobiotics and the metabolic activation of prodrugs. nih.govamericanpharmaceuticalreview.com Human carboxylesterase 2 (hCE2 or hCES2A) is particularly important in the intestines and liver. nih.gov

Several natural isoquinoline alkaloids have been identified as inhibitors of hCE2. rsc.orgnih.gov Structure-activity relationship (SAR) analyses have revealed that certain structural features of isoquinoline alkaloids, such as a benzo-1,3-dioxole group and an aromatic pyridine (B92270) structure, are beneficial for hCE2A inhibition. nih.gov For example, five pairs of isoquinoline alkaloid enantiomers isolated from Corydalis yanhusuo, which feature a rare 9-methyl moiety, displayed selective inhibitory activities against hCE2, with IC50 values ranging from 2.0 to 13.2 μM. rsc.org

In a broader screening of over sixty natural alkaloids, seventeen were found to have moderate to strong inhibitory activity against hCES2A. nih.gov Among these, the steroidal alkaloid reserpine, which contains an isoquinoline fragment, was a potent non-competitive inhibitor of hCES2A with an IC50 of 0.94 μM and high selectivity over other human serine hydrolases. nih.gov

Table 2: Inhibition of Human Carboxylesterase 2 (hCE2) by Isoquinoline Alkaloids

| Compound Class/Example | Source | IC50 Value | Inhibition Type |

|---|---|---|---|

| Yanhusanines B, D-F | Corydalis yanhusuo | 2.0–13.2 μM | Selective |

| Reserpine | Rauwolfia serpentina | 0.94 μM | Non-competitive |

General Enzyme Inhibition Principles and Kinetics

The study of enzyme kinetics involves measuring reaction rates and investigating the effects of varying reaction conditions. wikipedia.orglibretexts.org Enzyme inhibitors are classified based on their mechanism of action, primarily as reversible or irreversible. teachmephysiology.commicrobenotes.com

Reversible Inhibition : This type of inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for easy dissociation. wikipedia.orgbyjus.com Reversible inhibitors are further categorized into three main types:

Competitive Inhibition : The inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. byjus.com This type of inhibition can be overcome by increasing the substrate concentration. It increases the Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). teachmephysiology.com

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). numberanalytics.comlongdom.org This binding alters the enzyme's conformation, reducing its catalytic efficiency. numberanalytics.com The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org In this case, Vmax is decreased, but Km remains unchanged. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. byjus.com This type of inhibition is more common in reactions involving multiple substrates. It leads to a decrease in both Vmax and Km. libretexts.org

Irreversible Inhibition : In this case, the inhibitor binds tightly to the enzyme, often through strong covalent bonds, causing permanent inactivation. microbenotes.comlongdom.org These inhibitors often contain reactive functional groups that modify key amino acid residues in the active site. microbenotes.com

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing how the reaction rate depends on the concentration of the substrate. teachmephysiology.com The key parameters are Vmax, the maximum rate achieved by the system, and Km, the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org These parameters are crucial for characterizing enzyme activity and the potency of inhibitors.

Receptor-Ligand Binding and Antagonism

Isoquinoline derivatives have been extensively studied for their ability to bind to various G-protein coupled receptors (GPCRs), often acting as antagonists that block the action of the natural ligand.

Adrenergic Receptor Antagonism (e.g., α2B-AR)

Adrenergic receptors (adrenoceptors) are a class of GPCRs that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, each with further subtypes. The α2-adrenoceptors, including the α2B subtype (α2B-AR), are involved in regulating neurotransmitter release and cardiovascular function.

Recent studies have highlighted α2B-AR antagonists as a potential target for developing novel antiplatelet agents. researchgate.net In this context, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized and evaluated as potential α2B-AR antagonists. researchgate.net The most potent compound from this series effectively inhibited platelet aggregation. researchgate.net Other isoquinoline alkaloids are also known to interact with adrenergic receptors. researchgate.net For example, catecholic isoquinolines isolated from the medicinal plant Portulaca oleracea have demonstrated agonist activity at the β2-adrenergic receptor (β2-AR). nih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT7)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major family of GPCRs implicated in a wide range of physiological and pathological processes in the central nervous system. nih.gov The 5-HT1A and 5-HT7 receptors, in particular, are targets for drugs treating depression, anxiety, and other CNS disorders. nih.govmdpi.com

Isoquinoline derivatives have shown significant promise as potent and selective ligands for serotonin receptors. Several patents describe isoquinoline derivatives as 5-HT7 receptor antagonists for the treatment of associated disorders. google.comwipo.int These compounds exhibit high affinity, with pKi values reported to be between 7.00 and 9.00. google.com

Furthermore, a series of novel isoquinolinone derivatives were developed as multi-target agents with high affinity for dopamine (B1211576) D2 as well as serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov One lead compound from this series displayed potent antagonism across these receptors while having low affinity for off-target receptors, indicating a favorable selectivity profile. nih.gov Structure-activity relationship studies on various isoquinoline derivatives have helped to elucidate the structural requirements for high affinity at the 5-HT7 receptor, noting that even simplified structures can retain nanomolar affinity and good selectivity over the 5-HT1A receptor. nih.gov

Table 3: Receptor Binding Affinity of Selected Isoquinoline Derivatives

| Compound Class | Target Receptor(s) | Affinity/Activity |

|---|---|---|

| Isoquinoline Derivatives (General Formula I) | 5-HT7 | Antagonists with pKi values between 7.00 and 9.00. google.com |

| Isoquinolinone Derivatives (e.g., Compound 13) | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High-affinity multi-target antagonists. nih.gov |

| N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione | α2B-AR | Potential antagonists for antiplatelet therapy. researchgate.net |

| Catecholic Isoquinolines | β2-AR | Agonist activity. nih.gov |

| 2-phenyl isoquinoline derivatives (e.g., compound 88) | 5-HT7 | Retained nanomolar affinity (Ki < 5.7 nM) with good selectivity over 5-HT1A receptors. nih.gov |

Exploration of Antimicrobial and Antiproliferative Mechanisms (in vitro)

Research into the antimicrobial properties of isoquinoline derivatives, including those with a dimethylisoquinoline scaffold, reveals several mechanisms of action against bacteria and fungi. A primary mode of action involves the disruption of the bacterial cell wall and nucleic acid biosynthesis. nih.govvt.edu Some isoquinoline compounds are thought to interfere with the electron transport chain, a critical process for microbial respiration. rsc.org This can lead to the production of reactive oxygen species (ROS), causing cellular damage and oxidative stress. rsc.org

For certain isoquinoline alkaloids, the mechanism involves damaging the integrity of the cell membrane. nih.gov This disruption can lead to the collapse of the mycelia in fungi. nih.gov Furthermore, some derivatives can alter the mitochondrial membrane potential and the nuclear morphometry of mycelia, ultimately destroying membrane function and halting cell proliferation. nih.gov The planar structure of the isoquinoline ring system is also believed to facilitate intercalation with bacterial DNA, which can inhibit essential processes like replication. researchgate.net Studies on specific isoquinoline alkaloids, such as sanguinarine (B192314) and chelerythrine, have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. researchgate.netnih.gov

The following table provides a summary of the antimicrobial mechanisms observed for various isoquinoline derivatives.

Table 1: Antimicrobial Mechanisms of Isoquinoline Derivatives

| Compound Class | Mechanism of Action | Target Organism(s) |

|---|---|---|

| Alkynyl isoquinolines | Perturbation of cell wall and nucleic acid biosynthesis. nih.govvt.edu | Staphylococcus aureus (including MRSA). nih.govvt.edu |

| 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Inhibition of the fungal respiratory electron-transfer pathway. rsc.org | Fungi, Gram-negative and Gram-positive bacteria. rsc.org |

| Sanguinarine (Isoquinoline Alkaloid) | Damage to cell membrane integrity, alteration of mitochondrial membrane potential. nih.gov | Magnaporthe oryzae (fungus). nih.gov |

The anticancer activities of isoquinoline derivatives, including those based on the 5,7-dimethylisoquinoline structure, are multifaceted, with telomerase inhibition and cell cycle modulation being key mechanisms. mdpi.comucl.ac.uk

Telomerase Inhibition: Telomerase is an enzyme often over-expressed in cancer cells, enabling their immortality. ucl.ac.uk Small molecules that can stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeres, can inhibit telomerase activity and lead to cancer cell death. nih.govnih.gov Numerous isoquinoline alkaloids have been identified as potent telomerase inhibitors because they can bind to and stabilize these G-quadruplex structures. ucl.ac.uknih.govresearchgate.net For example, derivatives of berberine, an isoquinoline alkaloid, have been shown to selectively bind to and stabilize G-quadruplexes in the promoter region of the c-MYC oncogene, leading to the downregulation of its transcription. researchgate.net Some fluoro-isoquinoline derivatives have also been reported to be selective ligands for human telomeric G-quadruplex DNA, inhibiting telomerase and inducing apoptosis in cancer cells. nih.gov

Cell Cycle Modulation: Isoquinoline derivatives can exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. mdpi.comresearchgate.net For instance, 5,7-dimethoxycoumarin, a compound with a related structural motif, has been shown to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov This arrest is often accompanied by a decrease in the activation of key signaling proteins like the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), which is frequently upregulated in cancers. nih.gov Other isoquinoline alkaloids can disrupt the microtubular structure and inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. mdpi.com

The table below summarizes some of the anticancer mechanisms of isoquinoline derivatives.

Table 2: Anticancer Mechanisms of Isoquinoline Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Line(s) |

|---|---|---|

| Fluoro-isoquinoline derivatives | Stabilization of telomeric G-quadruplex DNA, telomerase inhibition, G0/G1 cell cycle arrest, apoptosis induction. nih.gov | Not specified in the provided context. |

| Isoquinoline alkaloids (e.g., Sanguinarine, Chelidonine) | Disruption of microtubular structure, inhibition of tubulin polymerization, mitotic arrest, apoptosis. mdpi.com | HeLa, MCF-7, MDA-MB-231, CEM cells. mdpi.com |

| Indenoisoquinoline derivatives | Stabilization of MYC promoter G-quadruplex, inhibition of topoisomerase I. nih.gov | Raji, CA-46, NCI-60 panel. nih.gov |

Investigation of Other Molecular Biological Targets and Pathways

Beyond direct antimicrobial and antiproliferative effects, research has uncovered that this compound and its analogs interact with a variety of other molecular targets and signaling pathways, highlighting their diverse pharmacological potential.

One significant area of investigation is the inhibition of protein kinases. Specific 5,7-disubstituted isoquinolines have been identified as novel and potent inhibitors of protein kinase C ζ (PKCζ), a target for rheumatoid arthritis. nih.gov Another related compound, 5,7-dimethoxy-3-(4-pyridinyl)quinoline, was found to be a potent and selective inhibitor of the β-type platelet-derived growth factor (PDGF) receptor tyrosine kinase, which is involved in vascular smooth muscle cell proliferation. nih.gov

Isoquinoline derivatives have also been shown to modulate inflammatory pathways. For example, certain isoquinoline-1-carboxamide (B73039) derivatives can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like IL-6 and TNF-α in microglial cells. nih.gov This effect is mediated through the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov

Furthermore, the interaction with inhibitor of apoptosis proteins (IAPs) represents another therapeutic avenue. Some isoquinoline derivatives have been found to downregulate IAPs and induce apoptosis in ovarian cancer cells by activating caspases. nih.gov These findings suggest that the antitumor effect of isoquinoline derivatives is not limited to a single mechanism but involves participation in multiple signaling pathways associated with tumor proliferation, invasion, and metastasis. nih.gov

The following table lists other identified molecular targets for isoquinoline derivatives.

Table 3: Other Molecular Targets and Pathways of Isoquinoline Derivatives

| Compound/Derivative Class | Molecular Target/Pathway | Biological Effect | Potential Application |

|---|---|---|---|

| 5,7-Disubstituted isoquinolines | Protein Kinase C ζ (PKCζ). nih.gov | Inhibition of PKCζ. nih.gov | Rheumatoid Arthritis. nih.gov |

| 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | β-type PDGF Receptor Tyrosine Kinase. nih.gov | Inhibition of receptor tyrosine kinase. nih.gov | Vascular proliferative diseases. |

| Isoquinoline-1-carboxamide derivatives | MAPKs/NF-κB pathway. nih.gov | Suppression of pro-inflammatory mediators. nih.gov | Neuro-inflammation. nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Alkynyl isoquinolines |

| 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates |

| Sanguinarine |

| Chelerythrine |

| Fluoro-isoquinoline derivatives |

| Chelidonine |

| Indenoisoquinoline derivatives |

| Quinolino-benzo- nih.govnih.gov-dihydroisoquindolium derivatives |

| 5,7-dimethoxycoumarin |

| 5,7-disubstituted isoquinolines |

| 5,7-dimethoxy-3-(4-pyridinyl)quinoline |

| Isoquinoline-1-carboxamide derivatives |

| Berberine |

| Interleukin-6 (IL-6) |

Spectroscopic and Advanced Characterization Techniques for 5,7 Dimethylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds like 5,7-Dimethylisoquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the two methyl groups.

The chemical shifts (δ) of the aromatic protons are influenced by their position on the heterocyclic ring system. Protons on the pyridine (B92270) ring are typically found further downfield compared to those on the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. The protons of the two methyl groups at the C-5 and C-7 positions would appear as sharp singlets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons, confirming the presence of the two methyl groups.

Table 1: Representative ¹H NMR Data for a Substituted Dimethylisoquinoline Derivative To illustrate the typical chemical shifts for this class of compounds, the following data for 1-ethoxy-3,7-dimethylisoquinoline is presented.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.98 | s |

| Aromatic-H | 7.52 | d |

| Aromatic-H | 7.41 | dd |

| Aromatic-H | 6.96 | s |

| CH₃ (on ring) | 2.50 | s |

| OCH₂CH₃ | 1.48 | t |

| OCH₂ CH₃ | 4.55 | q |

Data sourced from a study on Rhodium(III)-catalyzed isoquinoline synthesis. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. semanticscholar.org Each chemically unique carbon atom in this compound would produce a distinct signal in the spectrum. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in each carbon signal appearing as a singlet. csustan.edu

The aromatic carbons of the isoquinoline ring would resonate in the downfield region (typically 110-160 ppm), with carbons closer to the nitrogen atom showing different shifts compared to others. The carbons of the two methyl groups would appear as sharp signals in the upfield region (typically 15-25 ppm). The number of distinct signals would confirm the molecular symmetry. For this compound, one would expect to see signals for the nine carbons of the isoquinoline core and two signals for the methyl carbons, assuming they are in chemically distinct environments. A study involving 2D NMR has included this compound, indicating its structural analysis using this technique. scispace.com

Table 2: Representative ¹³C NMR Data for a Dimethylisoquinoline Derivative To illustrate the typical chemical shifts for this class of compounds, the following data for 1-ethoxy-3,7-dimethylisoquinoline is presented.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 159.5, 147.8, 136.8, 135.1, 132.2, 125.2, 123.0, 117.9, 111.9 |

| Methyl C (on ring) | 21.6 |

| Methoxy C | 61.6, 14.6 |

Data sourced from a study on Rhodium(III)-catalyzed isoquinoline synthesis. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₁₁N).

In the mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the parent ion and its fragments is measured. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound (157.21 g/mol ). The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. Common fragmentation pathways for isoquinolines involve the loss of small molecules or radicals, and the pattern can help confirm the positions of the methyl substituents. While a specific spectrum for this compound is not available, MS has been used to confirm the structure of derivatives such as (E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide. evitachem.com

Table 3: Molecular Weight Data for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Technique Reference |

|---|---|---|---|

| This compound | C₁₁H₁₁N | 157.21 | Theoretical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. bruker.com These techniques are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

C-H stretching from the aromatic rings and methyl groups (typically in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively).

C=C and C=N stretching within the aromatic isoquinoline core (in the 1650-1450 cm⁻¹ region).

C-H bending vibrations (in the 1475-1365 cm⁻¹ region for methyl groups and below 900 cm⁻¹ for aromatic C-H out-of-plane bending).

While a spectrum for this compound is not provided in the searched literature, IR data for related compounds like 4-(Cyclohexylmethyl)-5,7-dimethoxy-2,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one shows characteristic peaks for these functional groups. beilstein-journals.org

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. uomustansiriyah.edu.iqspectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands for C-H and aromatic ring stretching vibrations. The technique can be a powerful tool for fingerprinting the molecule. bruker.com No specific Raman spectral data for this compound was found in the available literature.

Table 4: Representative IR Absorption Bands for a Related Isoquinoline Derivative Illustrative data from 4-(Cyclohexylmethyl)-5,7-dimethoxy-2,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aliphatic) | 2922, 2849 |

| C=O stretching (amide) | 1657 |

| Aromatic C=C stretching | 1605, 1579 |

| C-H bending/deformation | 1456, 1335 |

| C-O stretching (methoxy) | 1200, 1151, 1083, 1048 |

Data from a study on the construction of dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

X-ray Diffraction Studies for Solid-State Structural Determination

For this compound, an XRD analysis would confirm the planarity of the isoquinoline ring system and provide the precise locations of the two methyl groups. This data is invaluable for validating the structure determined by other spectroscopic methods. While no crystal structure has been published for this compound itself, a study on the closely related 7-bromo-5,8-dimethylisoquinoline demonstrated the successful application of X-ray crystallography to determine its structure, confirming the position of the bromine substituent. clockss.org This indicates that this compound, if obtained in a suitable crystalline form, could be readily characterized by this method.

Table 5: Crystal Data for the Analogous 7-Bromo-5,8-dimethylisoquinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀NBr |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data from a study on the synthesis of 7-substituted 5,8-dimethylisoquinoline (B3357809) derivatives. clockss.org

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, AES)

Other spectroscopic techniques can provide further electronic and optical properties of this compound.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. uomustansiriyah.edu.iqlibretexts.org The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to π → π* transitions within the conjugated aromatic system. uomustansiriyah.edu.iq The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are a unique fingerprint of the compound's electronic structure. Studies on related isoquinoline intermediates have utilized UV-visible light, indicating its relevance in the characterization process. uminho.pt

Fluorescence Spectroscopy measures the light emitted from a molecule after it has absorbed light. evidentscientific.com Many aromatic compounds are fluorescent. If this compound is fluorescent, a spectrum would show the emission wavelength(s) when excited at a specific wavelength in its absorption band. The resulting emission spectrum and quantum yield would be characteristic properties of the molecule. Fluorescence spectra have been recorded for derivatives of the isomeric 5,8-dimethylisoquinoline.

Auger Electron Spectroscopy (AES) is a surface-sensitive technique that analyzes the elemental composition of the sample surface. While not typically a primary tool for bulk characterization of a pure organic compound, it could be employed in studies involving the adsorption of this compound onto surfaces or in materials science applications. No literature was found applying AES to this specific compound.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethoxy-3,7-dimethylisoquinoline |

| 4-(Cyclohexylmethyl)-5,7-dimethoxy-2,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one |

| (E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide |

| 4-Bromo-5,7-dimethylisoquinoline |

| 7-bromo-5,8-dimethylisoquinoline |

| 5,8-dimethylisoquinoline |

Ligand Design and Coordination Chemistry of 5,7 Dimethylisoquinoline

Metal Complexation and Chelation Properties of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of ligand design in coordination chemistry. researchgate.net Their ability to coordinate with metal ions stems primarily from the lone pair of electrons on the nitrogen atom, which can be donated to a metal center to form a coordinate bond. msesupplies.comopenmedicinalchemistryjournal.com These heterocycles can function as simple monodentate ligands, binding to a metal through a single point of attachment, or be incorporated into more complex polydentate systems, known as chelating agents, which bind to a central metal ion at multiple points. libretexts.org

The isoquinoline (B145761) scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyridine (B92270) ring, is a particularly versatile building block for ligands. researchoutreach.org The nitrogen atom in the pyridine ring provides a primary coordination site. The stability and properties of the resulting metal complex are influenced by several factors:

The nature of the metal ion: Different metals have varying affinities for nitrogen donors.

The steric and electronic properties of the ligand: Substituents on the heterocyclic ring can modulate the ligand's ability to bind metals.

Chelation: When a ligand binds to a metal ion through more than one donor atom, it forms a chelate ring. This "chelate effect" results in a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands. researchgate.net Bridging ligands that can chelate to two different metal centers can create highly stable multinuclear assemblies. researchgate.net

The compound 5,7-Dimethylisoquinoline features two methyl groups on the benzene portion of the scaffold. These electron-donating methyl groups can influence the electron density of the entire aromatic system, including the nitrogen atom, thereby subtly modifying its coordination properties compared to the unsubstituted isoquinoline parent molecule. A functionalized derivative, (E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide , incorporates additional donor atoms (oxygen and nitrogen), transforming the molecule into a potent chelating agent with potential applications in enzyme inhibition.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₁₁N | 157.21 | Isoquinoline core with two methyl substituents. |

| (E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide | C₁₂H₁₃N₃O | 215.25 | Functionalized derivative with N-hydroxycarboximidamide group, enhancing chelation ability. |

Application in Coordination Compound Design and Development

The ability to form stable and functionally diverse metal complexes makes isoquinoline-based ligands valuable in the development of new coordination compounds. The specific properties of the resulting complex are dictated by the ligand's design and its interaction with the chosen metal center.

Key areas of application include:

Catalysis: Isoquinoline derivatives are explored as ligands to stabilize metal centers in catalytic systems. The ligand's structure can influence the catalyst's activity, selectivity, and stability.

Materials Science: The unique electronic properties of isoquinoline-based coordination compounds make them candidates for use in organic electronics, such as in the development of phosphorescent organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Sensors: Rational design of ligands based on isoquinoline has led to the creation of fluorescent sensors capable of selectively detecting specific metal ions. For example, ligands built on a tetrakis(quinolylmethyl)ethylenediamine (TQEN) platform incorporating isoquinoline chromophores can discriminate between chemically similar ions like Zn²⁺ and Cd²⁺. nih.gov The binding of the target metal ion to the ligand's coordination pocket induces a conformational change that results in a measurable fluorescence response. nih.gov

| Application Area | Ligand Type | Function / Target |

| Catalysis | General Isoquinoline Derivatives | Stabilization of transition metal centers for catalytic reactions. |

| Organic Electronics | Iridium(III) complexes with isoquinoline-based ligands | Used as red phosphors in the fabrication of solution-processed OLEDs. researchgate.net |

| Fluorescent Sensing | Isoquinoline-derived ligands on a TQEN platform | Selective detection of metal ions such as Zn²⁺ and Cd²⁺. nih.gov |

| Medicinal Chemistry | Functionalized Isoquinolines | Development of anticancer agents and enzyme inhibitors. researchgate.net |

Rational Design of Isoquinoline-Based Ligands for Specific Metal Interactions

The "rational design" of a ligand involves the strategic modification of its molecular structure to achieve a desired function, such as binding a specific metal ion with high affinity and selectivity. For isoquinoline-based ligands, this process leverages a deep understanding of coordination chemistry principles to fine-tune the ligand's properties.

Common design strategies include:

Fragment-Based Design: This approach involves screening a library of small molecular fragments for binding to a target and then merging the "hit" fragments onto a common scaffold like isoquinoline. researchoutreach.org This method can rapidly generate highly potent molecules by combining the favorable binding characteristics of multiple fragments. researchoutreach.org

Steric and Electronic Tuning: The introduction of substituents onto the isoquinoline ring is a primary method for tuning its interaction with metal ions. The methyl groups in This compound , for instance, are electron-donating, which increases the basicity of the nitrogen atom and can enhance its coordinating ability. Conversely, electron-withdrawing groups would decrease its basicity. Steric bulk from larger substituents can be used to control the coordination geometry around the metal center and prevent the binding of undesired species. nih.gov

Construction of Polydentate Ligands: Incorporating the isoquinoline moiety into a larger molecular framework containing additional donor atoms (e.g., nitrogen, oxygen) is a powerful strategy for creating highly selective chelating agents. nih.gov By controlling the spacing and orientation of these donor atoms, a coordination pocket is created that is geometrically and electronically complementary to a specific target metal ion. This principle is key to designing ligands that can differentiate between ions of similar size and charge. nih.gov

Computational Modeling: Modern ligand design often employs computational predictions to model how a designed ligand will interact with a metal ion before it is synthesized in the lab. nih.gov This allows chemists to evaluate different structural possibilities and prioritize the most promising candidates, saving significant time and resources. nih.gov

| Design Strategy | Modification | Intended Outcome |

| Fragment-Based Design | Merging active molecular fragments onto the isoquinoline scaffold. | Rapid development of potent and selective ligands. researchoutreach.org |

| Electronic Tuning | Adding electron-donating (e.g., -CH₃) or electron-withdrawing groups. | Modifying the basicity and bond strength of the nitrogen donor atom. |

| Steric Tuning | Introducing bulky substituents near the coordination site. | Controlling coordination number and geometry; enhancing selectivity. nih.gov |

| Chelator Construction | Integrating the isoquinoline unit into a larger polydentate framework. | Creating specific binding pockets for high-affinity and selective metal chelation. nih.gov |

常见问题

Q. How should researchers statistically analyze dose-dependent effects of this compound in vitro?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. What are the best practices for presenting synthetic and analytical data in manuscripts?

- Methodological Answer :

- Tables : Include reaction yields, purity data, and spectroscopic assignments (e.g., δ values for NMR).

- Figures : Use schematics to illustrate synthetic pathways or molecular interactions. Avoid overcrowding with excessive chemical structures .

- Supplemental Materials : Provide raw spectral data, crystallographic files (CIF), and computational input parameters .

Ethical and Collaborative Considerations

Q. How can interdisciplinary collaborations enhance the study of this compound’s therapeutic potential?

Q. What ethical guidelines apply to publishing conflicting data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。